molecular formula C10H21ClO3S B13624125 3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride

3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride

Cat. No.: B13624125
M. Wt: 256.79 g/mol
InChI Key: SWJBULHBEQWXII-UHFFFAOYSA-N
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Description

3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a branched alkyl ether substituent (3,3-dimethylbutoxy) at the third carbon and a methyl group at the second carbon of the propane backbone. The sulfonyl chloride (-SO₂Cl) functional group at position 1 renders it highly reactive, making it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and pharmaceutical precursors. Its structural complexity, combining steric bulk from the 3,3-dimethylbutoxy group and electronic activation from the sulfonyl chloride, distinguishes it from simpler sulfonyl chlorides.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

3-(3,3-dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-9(8-15(11,12)13)7-14-6-5-10(2,3)4/h9H,5-8H2,1-4H3

InChI Key

SWJBULHBEQWXII-UHFFFAOYSA-N

Canonical SMILES

CC(COCCC(C)(C)C)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3,3-dimethylbutanol with 2-methylpropane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

    Sulfinyl and Thiol Derivatives: Formed by reduction.

Scientific Research Applications

3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of covalent bonds with various functional groups. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride

  • Substituents : Features a bromopyridinyloxy group instead of a 3,3-dimethylbutoxy ether.
  • Reactivity : The bromine atom on the pyridine ring enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the sulfonyl chloride retains electrophilicity for nucleophilic substitutions.
  • Applications : Suited for synthesizing heterocyclic drug candidates due to its aromatic and halogenated moieties .

3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl Chloride

  • Substituents : Contains two chlorine atoms (one at position 3, one on a chloromethyl group).
  • Reactivity : High electrophilicity due to electron-withdrawing chlorines, enhancing its utility in sulfonylation reactions.
  • Drawbacks: Increased toxicity and handling challenges compared to non-halogenated analogs .

2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride

  • Backbone : Shorter ethane chain vs. propane in the target compound.
  • Steric Effects : Reduced steric hindrance may improve solubility in polar solvents but decrease stability in hydrophobic environments .

3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride

  • Substituents : Methoxy and methoxymethyl groups introduce strong electron-donating effects.
  • Reactivity : Lower electrophilicity of the sulfonyl chloride due to oxygen’s electron-donating nature, limiting its utility in harsh reaction conditions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications References
3-(3,3-Dimethylbutoxy)-2-methylpropane-1-sulfonyl chloride N/A C₁₀H₂₁ClO₃S* ~280.8* Branched ether, methyl group, high steric hindrance Specialty sulfonylation reactions
3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl chloride 1342145-48-5 C₉H₁₁BrClNO₃S 352.61 Bromopyridine moiety, aromatic reactivity Heterocyclic drug intermediates
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl Chloride 1803601-34-4 C₅H₉Cl₃O₂S 239.54 Dichlorinated structure, high electrophilicity Reactive sulfonylation agent
2-(3,3-Dimethylbutoxy)ethane-1-sulfonyl chloride 1481028-01-6 C₈H₁₇ClO₃S 228.73* Shorter chain, reduced steric bulk Solubility-driven applications
3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride 2090676-05-2 C₆H₁₃ClO₄S 216.68 Polar methoxy groups, electron-donating effects Mild-condition sulfonylation

*Calculated based on structural analysis.

Reactivity and Stability Trends

  • Electrophilicity : Compounds with electron-withdrawing groups (e.g., Cl in , Br in ) exhibit enhanced sulfonyl chloride reactivity.
  • Steric Effects : Bulkier substituents (e.g., 3,3-dimethylbutoxy in ) may hinder nucleophilic attack, requiring optimized reaction conditions.
  • Solubility : Polar groups (e.g., methoxy in ) improve aqueous solubility, whereas alkyl chains (e.g., dimethylbutoxy in ) favor organic phase partitioning.

Practical Considerations

  • Safety : Halogenated derivatives (e.g., ) require stringent handling due to corrosivity and toxicity.

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